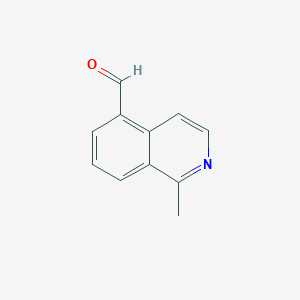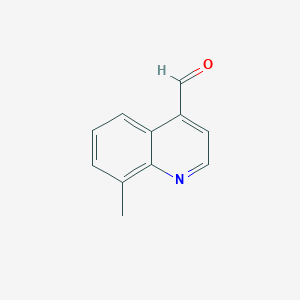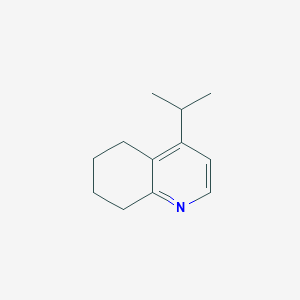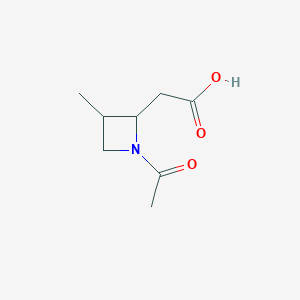
N-Isopropyl-2,3-dihydro-1H-inden-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopropil-2,3-dihidro-1H-inden-2-amina es un compuesto químico que pertenece a la clase de las aminas. Se caracteriza estructuralmente por un esqueleto de indano con un grupo isopropilo unido al átomo de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-Isopropil-2,3-dihidro-1H-inden-2-amina típicamente involucra los siguientes pasos:
Material de partida: La síntesis comienza con 2,3-dihidro-1H-indeno.
Introducción de la amina: El indano se hace reaccionar con isopropilamina en condiciones adecuadas para introducir el grupo isopropilo.
Condiciones de reacción: La reacción generalmente se lleva a cabo en presencia de un catalizador, como paladio sobre carbono, y bajo condiciones de hidrogenación para garantizar la reducción de cualquier doble enlace.
Métodos de producción industrial: En un entorno industrial, la producción de N-Isopropil-2,3-dihidro-1H-inden-2-amina puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y el rendimiento. El uso de hidrogenación de alta presión y catalizadores eficientes puede mejorar la eficiencia de la producción.
Tipos de reacciones:
Oxidación: N-Isopropil-2,3-dihidro-1H-inden-2-amina puede sufrir reacciones de oxidación para formar óxidos o derivados hidroxilados correspondientes.
Reducción: El compuesto se puede reducir aún más para formar aminas completamente saturadas.
Sustitución: Puede participar en reacciones de sustitución donde el grupo isopropilo o el grupo amino se reemplaza por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utiliza comúnmente gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Los agentes halogenantes como el bromo o el cloro se pueden utilizar para reacciones de sustitución.
Productos principales:
Productos de oxidación: Derivados hidroxilados u óxidos.
Productos de reducción: Aminas completamente saturadas.
Productos de sustitución: Derivados halogenados u otras aminas sustituidas.
Aplicaciones Científicas De Investigación
N-Isopropil-2,3-dihidro-1H-inden-2-amina tiene varias aplicaciones en investigación científica:
Química medicinal: Se utiliza como intermedio en la síntesis de compuestos farmacéuticos, particularmente aquellos dirigidos a trastornos neurológicos.
Síntesis orgánica: El compuesto sirve como un bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Estudios biológicos: Se utiliza en estudios relacionados con la actividad de los neurotransmisores y la unión a los receptores.
Aplicaciones industriales: El compuesto se utiliza en la producción de productos químicos especiales y como precursor en la síntesis de agroquímicos.
Mecanismo De Acción
El mecanismo de acción de N-Isopropil-2,3-dihidro-1H-inden-2-amina implica su interacción con objetivos moleculares específicos, como los receptores de neurotransmisores. El compuesto puede actuar como un agonista o un antagonista, modulando la actividad de estos receptores e influyendo en la liberación y la captación de neurotransmisores. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando.
Compuestos similares:
2-Aminoindano: Similar en estructura pero carece del grupo isopropilo.
N-Metil-2,3-dihidro-1H-inden-2-amina: Esqueleto similar con un grupo metilo en lugar de un grupo isopropilo.
2,3-Dihidro-1H-inden-2-amina: El compuesto padre sin ningún sustituyente en el átomo de nitrógeno.
Singularidad: N-Isopropil-2,3-dihidro-1H-inden-2-amina es única debido a la presencia del grupo isopropilo, que puede influir en sus propiedades farmacocinéticas y farmacodinámicas. Esta modificación estructural puede mejorar su afinidad de unión a ciertos receptores y alterar su estabilidad metabólica en comparación con sus análogos.
Comparación Con Compuestos Similares
2-Aminoindane: Similar in structure but lacks the isopropyl group.
N-Methyl-2,3-dihydro-1H-inden-2-amine: Similar backbone with a methyl group instead of an isopropyl group.
2,3-Dihydro-1H-inden-2-amine: The parent compound without any substituents on the nitrogen atom.
Uniqueness: N-Isopropyl-2,3-dihydro-1H-inden-2-amine is unique due to the presence of the isopropyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification can enhance its binding affinity to certain receptors and alter its metabolic stability compared to its analogs.
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
N-propan-2-yl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C12H17N/c1-9(2)13-12-7-10-5-3-4-6-11(10)8-12/h3-6,9,12-13H,7-8H2,1-2H3 |
Clave InChI |
RPGLUMRDPMBBBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1CC2=CC=CC=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B11913591.png)



![2H-Cyclopenta[G]quinoxaline](/img/structure/B11913614.png)




